molecular formula C13H19N3O3 B1678548 Pyroxamide CAS No. 382180-17-8

Pyroxamide

カタログ番号 B1678548
CAS番号: 382180-17-8
分子量: 265.31 g/mol
InChIキー: PTJGLFIIZFVFJV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyroxamide is a small molecule that has been used in trials studying the treatment of various conditions such as Leukemia, Lymphoma, Small Intestine Cancer, Precancerous Condition, and Myelodysplastic Syndromes . It belongs to the class of organic compounds known as pyridines and derivatives, which are compounds containing a pyridine ring, a six-member aromatic heterocycle consisting of one nitrogen atom and five carbon atoms .


Molecular Structure Analysis

The molecular formula of Pyroxamide is C13H19N3O3 . Its average mass is 265.308 Da and its monoisotopic mass is 265.142639 Da .


Physical And Chemical Properties Analysis

Pyroxamide has a density of 1.2±0.1 g/cm3 . Its molar refractivity is 71.6±0.3 cm3 . It has 6 H bond acceptors, 3 H bond donors, and 8 freely rotating bonds . Its polar surface area is 91 Å2 and its molar volume is 218.2±3.0 cm3 .

科学的研究の応用

Leukemia Treatment

Pyroxamide has been utilized in clinical trials studying its efficacy in treating leukemia. It functions as a potent histone deacetylase (HDAC) inhibitor, which can induce terminal differentiation in leukemia cells and inhibit their growth through cell cycle arrest or apoptosis .

Lymphoma Management

Similar to leukemia, Pyroxamide’s role as an HDAC inhibitor has been explored in the context of lymphoma treatment. By altering gene expression through histone modification, it may offer a therapeutic strategy for managing lymphoma .

Small Intestine Cancer Therapy

Clinical trials have also investigated Pyroxamide for treating small intestine cancer. Its mechanism of inducing differentiation and inhibiting tumor cell growth could be beneficial in managing this type of cancer .

Precancerous Conditions

Pyroxamide has been studied for its potential to treat precancerous conditions, possibly by preventing the progression to full-blown cancer through its HDAC inhibitory action .

Myelodysplastic Syndromes

In myelodysplastic syndromes, Pyroxamide may help in regulating abnormal cell growth and differentiation, offering a possible treatment avenue for this group of disorders .

Inhibition of Tumor Growth

Pyroxamide has shown efficacy in inhibiting the growth of various human transformed cell types in culture and in vivo, including a human prostate cancer xenograft grown in nude mice .

Impact on Cumulus Oocyte Complexes (COCs)

Research indicates that Pyroxamide can significantly inhibit the cumulus expansion and oocyte maturation of cultured COCs, suggesting a role in reproductive biology studies .

Apoptosis Induction and Histone Modification

Studies have shown that Pyroxamide can increase acetylated histones and induce apoptosis in cancer cells, with enhanced effects when used in combination with other compounds like SLC-0111 .

Each application provides a unique insight into the versatility of Pyroxamide as a research tool and potential therapeutic agent. The ongoing studies continue to expand our understanding of its mechanisms and benefits across different fields of medical science.

DrugBank Online Synapse AACR Journals Research Square

Safety And Hazards

When handling Pyroxamide, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . Remove all sources of ignition and evacuate personnel to safe areas .

Relevant Papers

Several papers have been published on the topic of Pyroxamide. For instance, a study found that Pyroxamide can induce growth suppression and cell death in human Rhabdomyosarcoma in vitro . Another study found that HDAC1 in the Ovarian Granulosa Cells of Tan Sheep improves Cumulus Cell Expansion and Oocyte Maturation independently of the EGF-like Growth Factors .

特性

IUPAC Name

N'-hydroxy-N-pyridin-3-yloctanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c17-12(15-11-6-5-9-14-10-11)7-3-1-2-4-8-13(18)16-19/h5-6,9-10,19H,1-4,7-8H2,(H,15,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTJGLFIIZFVFJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)CCCCCCC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70191595
Record name Pyroxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70191595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyroxamide

CAS RN

382180-17-8
Record name Pyroxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0382180178
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyroxamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12847
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pyroxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70191595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 382180-17-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PYROXAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12N86DSS23
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyroxamide
Reactant of Route 2
Reactant of Route 2
Pyroxamide
Reactant of Route 3
Pyroxamide
Reactant of Route 4
Reactant of Route 4
Pyroxamide
Reactant of Route 5
Pyroxamide
Reactant of Route 6
Reactant of Route 6
Pyroxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。